molecular formula C19H18FNO3 B4971208 8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline

Cat. No. B4971208
M. Wt: 327.3 g/mol
InChI Key: LYPURKIGZFRDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline, commonly known as FPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FPQ is a derivative of quinoline and is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of FPQ is not fully understood. However, it has been suggested that FPQ may act by inhibiting the activity of certain enzymes or by disrupting the function of certain proteins.
Biochemical and Physiological Effects:
FPQ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation. FPQ has also been shown to have antimicrobial properties and to be effective against certain types of bacteria.

Advantages and Limitations for Lab Experiments

FPQ has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. FPQ is also fluorescent, which makes it useful for imaging studies. However, FPQ has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. FPQ also has limited solubility in organic solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for research on FPQ. One area of research is the development of new synthesis methods for FPQ that are more efficient and cost-effective. Another area of research is the development of new applications for FPQ, such as its use in drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of FPQ and its potential applications in biomedical research.
Conclusion:
In conclusion, FPQ is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FPQ has anti-tumor, anti-inflammatory, and anti-microbial properties and has been studied for its potential use as a fluorescent probe for imaging studies. FPQ has several advantages for lab experiments but also has some limitations. There are several future directions for research on FPQ, including the development of new synthesis methods and the exploration of new applications for FPQ.

Synthesis Methods

FPQ is synthesized through a series of chemical reactions. The first step involves the synthesis of 2-(2-fluorophenoxy)ethanol, which is then reacted with ethylene oxide to form 2-(2-fluorophenoxy)ethoxyethanol. The final step involves the condensation of 2-(2-fluorophenoxy)ethoxyethanol with 8-hydroxyquinoline to form FPQ.

Scientific Research Applications

FPQ has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. FPQ has also been studied for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

8-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-16-7-1-2-8-17(16)23-13-11-22-12-14-24-18-9-3-5-15-6-4-10-21-19(15)18/h1-10H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPURKIGZFRDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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